Nitrothal-isopropyl is a nitrobenzoic acid, an isopropyl ester and a diester.
Nitrothal-isopropyl
CAS No.: 10552-74-6
Cat. No.: VC21257492
Molecular Formula: C14H17NO6
Molecular Weight: 295.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10552-74-6 |
|---|---|
| Molecular Formula | C14H17NO6 |
| Molecular Weight | 295.29 g/mol |
| IUPAC Name | dipropan-2-yl 5-nitrobenzene-1,3-dicarboxylate |
| Standard InChI | InChI=1S/C14H17NO6/c1-8(2)20-13(16)10-5-11(14(17)21-9(3)4)7-12(6-10)15(18)19/h5-9H,1-4H3 |
| Standard InChI Key | VJAWBEFMCIINFU-UHFFFAOYSA-N |
| SMILES | CC(C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC(C)C |
| Canonical SMILES | CC(C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC(C)C |
| Melting Point | 65.0 °C |
Introduction
Chemical Structure and Properties
Chemical Identification
Nitrothal-isopropyl is identified by specific chemical parameters that define its structure and properties:
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₇NO₆ |
| CAS Registry Number | 10552-74-6 |
| Average Molecular Mass | 295.291 g/mol |
| Monoisotopic Mass | 295.106 g/mol |
| IUPAC Name | 1,3-bis(propan-2-yl) 5-nitrobenzene-1,3-dicarboxylate |
| Traditional Name | Nitrothal-isopropyl |
| EINECS Number | 234-139-5 |
The compound's chemical structure includes isopropyl ester groups attached to a 5-nitrobenzene-1,3-dicarboxylate core, giving it distinctive chemical properties and reactivity patterns .
Physical Properties
The physical characteristics of nitrothal-isopropyl influence its behavior in environmental and laboratory settings:
| Property | Value |
|---|---|
| Melting Point | 65°C |
| Boiling Point | 397.9±22.0°C (Predicted) |
| Density | 1.210±0.06 g/cm³ (Predicted) |
| Flash Point | 100°C |
| Recommended Storage Temperature | 0-6°C |
These physical properties are crucial for understanding how the compound behaves during application, storage, and in environmental conditions .
Structural Representation
The chemical structure of nitrothal-isopropyl can be represented using standard chemical notation systems:
| Notation System | Representation |
|---|---|
| SMILES | CC(C)OC(=O)C1=CC(=CC(=C1)C(=O)OC(C)C)N(=O)=O |
| InChI Identifier | InChI=1S/C14H17NO6/c1-8(2)20-13(16)10-5-11(14(17)21-9(3)4)7-12(6-10)15(18)19/h5-9H,1-4H3 |
| InChI Key | VJAWBEFMCIINFU-UHFFFAOYSA-N |
These notations allow for standardized identification and computational analysis of the compound across different chemical databases and research platforms .
Classification and Taxonomy
Chemical Taxonomy
Nitrothal-isopropyl belongs to a specific hierarchical classification in chemical taxonomy:
| Taxonomic Level | Classification |
|---|---|
| Kingdom | Organic compounds |
| Super Class | Benzenoids |
| Class | Benzene and substituted derivatives |
| Sub Class | Benzoic acids and derivatives |
| Direct Parent | m-Phthalate esters |
| Molecular Framework | Aromatic homomonocyclic compounds |
The compound specifically belongs to the class of organic compounds known as m-phthalate esters, which are ester derivatives of m-phthalic acids based on a benzene 1,3-dicarboxylic acid skeleton .
Structural Features
The key structural features of nitrothal-isopropyl include:
-
A benzene core with three substituents
-
Two isopropyl ester groups at positions 1 and 3
-
A nitro group at position 5
-
The presence of six oxygen atoms distributed among the nitro and ester groups
These structural characteristics contribute to its chemical behavior, reactivity, and biological activity as a fungicide.
Applications in Agriculture
Fungicidal Activity
Nitrothal-isopropyl functions as a biocide specifically targeting fungi that affect agricultural crops. As a fungicide, it helps protect fruits and vegetables from fungal diseases that could otherwise reduce yield and quality. The compound is one of many chemical products used intensively in modern agricultural practices to maximize productivity .
Usage Patterns
The application of nitrothal-isopropyl follows specific patterns based on crop types, fungal threats, and environmental conditions. As with other fungicides, its use is often regulated to balance agricultural benefits with environmental and health considerations. The compound is part of the broader category of agricultural chemicals that have contributed significantly to increased agricultural output while raising concerns about environmental impacts .
Analytical Methods for Detection
Electrochemical Detection Method
A significant advancement in nitrothal-isopropyl analysis is the development of an electrochemical detection method using square wave adsorptive stripping voltammetry (SWAdSV). This method employs a hanging mercury drop electrode (HMDE) with specific parameters:
| Parameter | Optimal Value |
|---|---|
| Frequency | 200 Hz |
| Amplitude | 50 mV |
| Step Potential | 5 mV |
| Accumulation Time | 45 s |
| Accumulation Potential | 0.0 V |
This method provides a linear calibration curve for nitrothal-isopropyl concentrations from 2.0 × 10⁻⁷ to 2.0 × 10⁻⁶ mol L⁻¹ with a detection limit of 3.46 × 10⁻⁸ mol L⁻¹ .
Method Validation
The electrochemical detection method has been validated with the following performance characteristics:
| Performance Characteristic | Value |
|---|---|
| Detection Limit | 3.46 × 10⁻⁸ mol L⁻¹ |
| Linear Range | 2.0 × 10⁻⁷ to 2.0 × 10⁻⁶ mol L⁻¹ |
| Repeatability (RSD) | 5.5% (n = 6) at 6.0 × 10⁻⁷ mol L⁻¹ |
The method has been successfully validated for the detection of nitrothal-isopropyl in spiked environmental samples, demonstrating its applicability for environmental monitoring .
Analytical Significance
The development of sensitive analytical methods for nitrothal-isopropyl detection addresses the growing need for monitoring agricultural chemical residues in the environment. Electrochemical methods offer advantages including rapid analysis, high sensitivity, and relatively low cost compared to traditional chromatographic techniques. This advancement contributes to environmental protection efforts by enabling more efficient monitoring of fungicide levels in water samples .
Environmental and Health Implications
Environmental Persistence
As an agricultural fungicide, nitrothal-isopropyl has the potential to persist in various environmental compartments including water, soil, and river sediments. The development of specific analytical methods for its detection in water samples indicates concern about its environmental presence and potential impacts .
Health Considerations
Agricultural fungicides like nitrothal-isopropyl present potential health concerns related to residue accumulation in food products. The increased use of fungicides to protect fruits and vegetables raises questions about human exposure to these compounds through consumption of treated agricultural products. The development of sensitive detection methods supports efforts to monitor and control these potential exposures .
Regulatory Monitoring
The presence of nitrothal-isopropyl in environmental samples, particularly water, has prompted the development of monitoring methods to support regulatory oversight. The validation of analytical methods for environmental samples indicates ongoing efforts to assess and manage the environmental impacts of this fungicide .
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